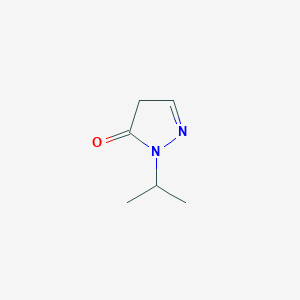
1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic organic compound featuring a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of isopropyl hydrazine with acetylacetone under acidic or basic conditions to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of specific enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dihydro-1H-pyrazol-5-one: A closely related compound with similar structural features but different substituents.
1-(Propan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Another derivative with an additional methyl group, which may exhibit different chemical and biological properties.
Uniqueness: 1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7-8/h4-5H,3H2,1-2H3 |
InChI Key |
LKBZGAMPDBETSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


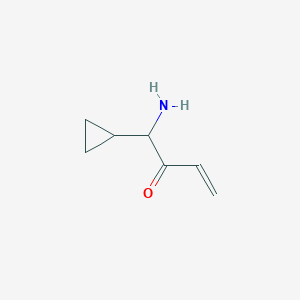
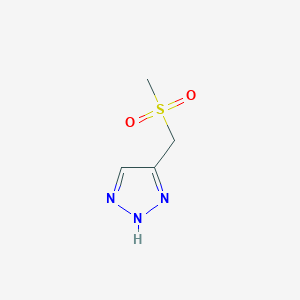
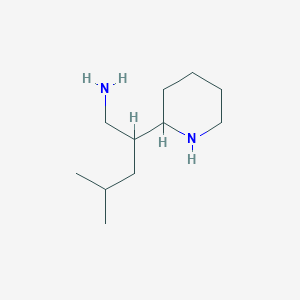
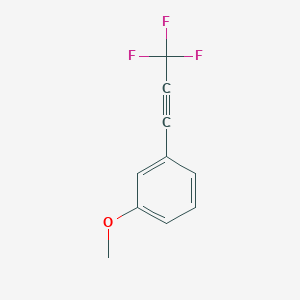
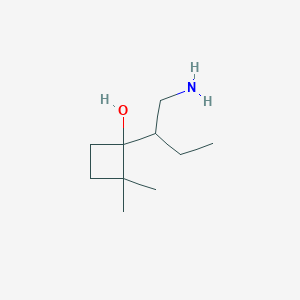
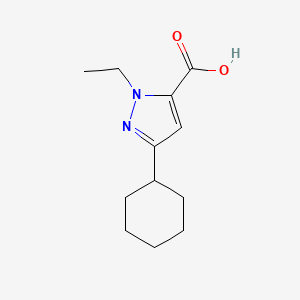

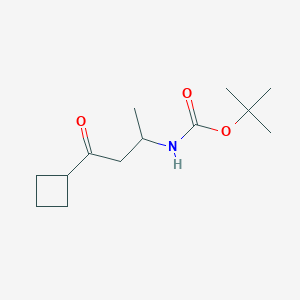

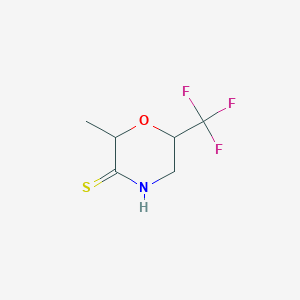
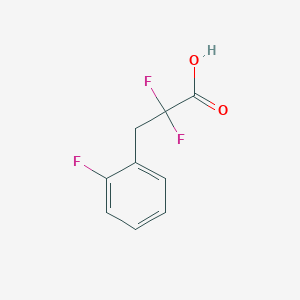
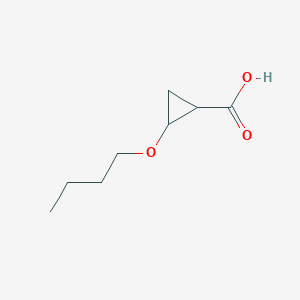

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
